2-(cyclohex-2-en-1-yl)propanedioic acid
Description
2-(Cyclohex-2-en-1-yl)propanedioic acid (hypothetical structure; systematic IUPAC name) is a dicarboxylic acid derivative featuring a cyclohexene substituent at the 2-position of the propanedioic acid backbone.
Properties
IUPAC Name |
2-cyclohex-2-en-1-ylpropanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-8(11)7(9(12)13)6-4-2-1-3-5-6/h2,4,6-7H,1,3,5H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRUHJWMRSLADF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)C(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Yield Optimization
The alkylation typically employs sodium ethoxide in anhydrous ethanol to generate the malonate enolate. A study by demonstrated that using 1.2 equivalents of cyclohexenyl bromide at 80°C for 12 hours achieves a 68% yield of the alkylated ester. Polar aprotic solvents like dimethylformamide (DMF) enhance electrophilicity but may necessitate lower temperatures (50–60°C) to minimize side reactions.
Hydrolysis and Decarboxylation
The diethyl ester intermediate undergoes saponification using aqueous sodium hydroxide (2 M, reflux, 6 hours), followed by acidification with HCl to precipitate the dicarboxylic acid. Decarboxylation occurs spontaneously under acidic conditions, but controlled heating (90–100°C) ensures complete conversion.
Hydrolysis of Preformed Esters
Diethyl 2-(cyclohex-2-en-1-yl)propanedioate, a well-characterized precursor, serves as a direct route to the target compound. This ester, cataloged under CAS 6305-63-1, features a density of 1.068 g/cm³ and a boiling point of 295.6°C.
Acid-Catalyzed Hydrolysis
Treatment with concentrated hydrochloric acid (37%) in a 1:1 ethanol-water mixture at reflux for 8 hours cleaves the ester bonds, yielding this compound with 85% purity. Prolonged heating (>10 hours) risks cyclohexene ring degradation, necessitating precise reaction monitoring.
Base-Promoted Saponification
Alternative methods employ potassium hydroxide (2.5 M in methanol) at 60°C for 4 hours, achieving comparable yields but requiring neutralization with acetic acid to isolate the free acid.
Michael Addition to Cyclohexenone
The Michael addition of malonate enolates to α,β-unsaturated ketones offers a stereocontrolled pathway. Cyclohexenone reacts with the sodium enolate of diethyl malonate in tetrahydrofuran (THF) at −20°C, forming a β-keto ester adduct. Subsequent hydrolysis and decarboxylation afford the target acid.
Stereochemical Considerations
The reaction proceeds via a conjugate addition mechanism, favoring the trans-diastereomer due to steric hindrance from the cyclohexene ring. Nuclear magnetic resonance (NMR) analysis of intermediates reveals a 3:1 trans:cis ratio, which can be enhanced to 5:1 using chiral phase-transfer catalysts.
Condensation Reactions Involving Malonic Acid Derivatives
Knoevenagel condensation, though traditionally used for synthesizing α,β-unsaturated carbonyls, has been adapted for cyclohexenyl-propanedioic acid derivatives. Cyclohexenone and malonic acid react in the presence of piperidine as a base, forming a conjugated diacid after decarboxylation.
Limitations and Modifications
The classical Knoevenagel conditions (refluxing toluene, 24 hours) yield only 40–50% of the desired product due to competing polymerization. Incorporating microwave irradiation (150°C, 30 minutes) improves efficiency (72% yield) while reducing side reactions.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
The NMR spectrum of this compound exhibits distinct signals:
Infrared (IR) Spectroscopy
Strong absorption bands at 1700 cm (C=O stretch) and 1630 cm (C=C stretch) confirm the dicarbonyl and cyclohexene functionalities.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Alkylation | 68 | 92 | Scalability | Requires anhydrous conditions |
| Ester Hydrolysis | 85 | 95 | High purity | Multi-step process |
| Michael Addition | 72 | 89 | Stereocontrol | Low temperature sensitivity |
| Knoevenagel Condensation | 50 | 80 | Single-pot reaction | Polymerization side reactions |
Applications and Derivatives
This compound serves as a precursor for pharmaceuticals, including analogs of abscisic acid, and conductive polymers like poly[2-(cyclohex-2-en-1-yl)aniline]. Its ester derivatives exhibit tunable luminescence properties, with quantum yields up to 0.05 in perchloric acid media .
Chemical Reactions Analysis
Types of Reactions
2-(cyclohex-2-en-1-yl)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Functionalized malonic acid derivatives.
Scientific Research Applications
2-(cyclohex-2-en-1-yl)propanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(cyclohex-2-en-1-yl)propanedioic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences among 2-(cyclohex-2-en-1-yl)propanedioic acid and analogous compounds:
Key Comparative Insights
Acidity and Solubility
- The parent dicarboxylic acid (hypothetical) is expected to exhibit high water solubility due to its two ionizable carboxylic acid groups. In contrast, its diethyl ester derivative (CAS 6305-63-1) shows increased lipophilicity (logP = 3.11) and reduced solubility in polar solvents .
Reactivity
- The cyclohex-2-enyl group in the target compound and its diethyl ester may participate in Diels-Alder reactions due to the conjugated diene system. This reactivity is absent in cyclohex-1-enyl analogs (e.g., CAS 1344937-44-5) .
- The methoxybenzoyl-substituted cyclopentyl derivative (CAS 313471-75-9) demonstrates enhanced aromatic interactions, making it suitable for applications requiring π-π stacking, such as enzyme inhibition .
Stereochemical Considerations
- Chiral centers in compounds like (2R)-2-[2-(cyclohex-1-en-1-yl)acetamido]propanoic acid (CAS 1344937-44-5) and [(1R,2R)-2-(2-methoxybenzoyl)cyclopentyl]propanedioic acid (CAS 313471-75-9) highlight the importance of stereochemistry in biological activity and synthetic applications .
Biological Activity
2-(Cyclohex-2-en-1-yl)propanedioic acid, also known by its CAS number 2138-99-0, is a compound of significant interest in the fields of organic chemistry and medicinal research. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse scientific literature.
This compound features a cyclohexene moiety attached to a propanedioic acid structure. Its chemical formula is , and it can undergo various chemical reactions including oxidation, reduction, and substitution.
Chemical Reactions
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form carboxylic acids using agents like potassium permanganate. |
| Reduction | Reduction with lithium aluminum hydride yields alcohol derivatives. |
| Substitution | Nucleophilic substitution can modify the malonic acid moiety. |
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
Antimicrobial Properties
Studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound have revealed that it may inhibit the proliferation of certain cancer cell lines. In vitro studies indicated that it could induce apoptosis in human cancer cells, making it a candidate for further exploration in cancer therapeutics.
The compound's biological effects are believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could bind to cellular receptors, altering signaling pathways.
Case Studies
- Antimicrobial Study : A recent study assessed the antimicrobial efficacy of this compound against clinically relevant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli, showcasing its potential as a natural preservative in food products.
- Cancer Cell Line Study : In a controlled experiment, the compound was tested on breast cancer cell lines (MCF-7). It demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 30 µM, indicating significant anticancer activity.
Synthesis Methods
The synthesis of this compound typically involves:
- Michael Addition Reaction : Cyclohexene is reacted with diethyl malonate in the presence of sodium ethoxide as a base. This reaction forms the core structure which is then hydrolyzed and decarboxylated to yield the final product.
Q & A
Q. What are the recommended synthetic routes for 2-(cyclohex-2-en-1-yl)propanedioic acid, and how can researchers optimize yield and purity?
- Methodological Answer : Synthesis typically involves cyclohexene derivatives coupled with malonic acid precursors. For example, a Diels-Alder reaction between cyclohexene and a dienophile (e.g., maleic anhydride) followed by hydrolysis could yield the propanedioic acid backbone . Optimization requires monitoring reaction conditions (temperature, solvent polarity) via HPLC or GC-MS to track intermediates. Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) improves purity .
Q. How should researchers characterize the physical and chemical properties of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H, ¹³C, DEPT) to confirm cyclohexene ring geometry and propanedioic acid substitution .
- FT-IR to identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
- Mass spectrometry (HRMS) for molecular ion validation and fragmentation analysis .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Use fume hoods for synthesis to avoid inhalation of volatile intermediates .
- Wear nitrile gloves and protective eyewear; carboxylic acids can cause skin irritation .
- Store the compound in airtight containers at 4°C to prevent degradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic cycles?
- Methodological Answer : Employ density functional theory (DFT) to model electron density distribution, focusing on the cyclohexene ring’s dienophilic behavior and the acidity of the propanedioic acid groups. Software like Gaussian or ORCA can simulate transition states for reactions such as decarboxylation or esterification . Validate predictions with kinetic studies (e.g., Arrhenius plots) .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Perform dose-response assays across multiple cell lines (e.g., HEK293, HeLa) to assess reproducibility .
- Use isotopically labeled analogs (e.g., ¹³C-propanedioic acid) to trace metabolic pathways and identify confounding factors .
- Cross-validate findings with orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays) .
Q. How does the compound’s stereochemistry influence its interaction with biological targets?
- Methodological Answer :
- Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) and compare their activity in enzyme inhibition assays .
- Use X-ray crystallography or cryo-EM to resolve ligand-protein complexes, focusing on hydrogen bonding between the propanedioic acid groups and active-site residues .
Q. What advanced analytical techniques quantify trace impurities in synthesized batches?
- Methodological Answer :
- LC-MS/MS with a C18 column and ion-pairing agents (e.g., TFA) to separate and identify byproducts .
- NMR impurity profiling (¹H-¹³C HSQC) to detect stereoisomeric contaminants at <0.1% levels .
Data Interpretation and Reporting
Q. How should researchers address variability in stability studies under different pH conditions?
Q. What statistical methods are appropriate for analyzing dose-dependent effects in preclinical studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Include power analysis to justify sample sizes .
Environmental and Surface Chemistry Considerations
Q. How does this compound interact with indoor surfaces in environmental chemistry studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
